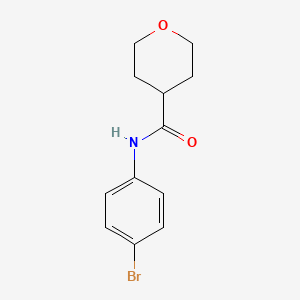

N-(4-bromophenyl)oxane-4-carboxamide

Description

N-(4-bromophenyl)oxane-4-carboxamide is a carboxamide derivative featuring a 4-bromophenyl group attached to the amide nitrogen and an oxane (tetrahydropyran) ring at the carbonyl position. This compound serves as a versatile scaffold in medicinal chemistry and materials science, though specific applications are less documented compared to structurally related analogs.

Properties

IUPAC Name |

N-(4-bromophenyl)oxane-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14BrNO2/c13-10-1-3-11(4-2-10)14-12(15)9-5-7-16-8-6-9/h1-4,9H,5-8H2,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UREDWRMTKRGEOU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1C(=O)NC2=CC=C(C=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-(4-bromophenyl)furan-2-carboxamide

- Structure : Replaces the oxane ring with a planar, aromatic furan ring.

- Synthesis : Synthesized via amidation of furan-2-carbonyl chloride and 4-bromoaniline in dichloromethane with triethylamine (94% yield) .

- Biological Activity : Exhibits antibacterial activity against drug-resistant pathogens (e.g., A. baumannii, MRSA) through metallo-β-lactamase (NDM-1) inhibition, validated via molecular docking .

- Chemical Reactivity : The furan ring enables Suzuki-Miyaura cross-coupling with boronic acids (yields: 32–83%), facilitating diversification .

N-(4-bromophenyl)quinoline-2-carboxamide

- Structure: Substitutes oxane with a quinoline system, introducing extended π-conjugation.

- Synthesis: Achieved via microwave-assisted direct amidation of quinoline-2-carboxylic acid with 4-bromoaniline (optimized in DMF with KF/Al₂O₃) .

- Applications: Quinoline derivatives are known for antimalarial and anticancer activity, though specific data for this analog is lacking.

N-(4-bromophenyl)pyridine-2-carboxamide

- Structure : Features a pyridine ring, enabling coordination to metals (e.g., palladium).

- Applications : Used as a ligand in palladium complexes for catalytic applications (e.g., cross-coupling reactions) .

- Crystallography : Structural refinement via SHELX programs confirms precise geometry .

Dencatistat (4-[2-(cyclopropanesulfonamido)pyrimidin-4-yl]-N-[5-(6-ethoxypyrazin-2-yl)pyridin-2-yl]oxane-4-carboxamide)

- Structure : Incorporates oxane-4-carboxamide as part of a larger anticancer agent.

- Activity : Inhibits CTP synthase 1, demonstrating the therapeutic relevance of the oxane-carboxamide motif .

Key Structural and Functional Insights

- Electronic Effects: Electron-withdrawing groups (e.g., bromine) on the phenyl ring enhance stability but may reduce reactivity in cross-coupling reactions .

- Synthetic Flexibility :

- Furan and pyridine analogs benefit from established cross-coupling methodologies, whereas oxane derivatives may require alternative strategies (e.g., direct amidation).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.